molecular formula C14H21FN2 B8334521 N-(4-Fluoro-benzyl)-N-methyl-cyclohexane-1,2-diamine

N-(4-Fluoro-benzyl)-N-methyl-cyclohexane-1,2-diamine

Cat. No. B8334521
M. Wt: 236.33 g/mol
InChI Key: CXDPVBDDAGYWDZ-UHFFFAOYSA-N
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Patent
US06890938B2

Procedure details

To crude (4-fluoro-benzyl)-methyl-(2-nitro-cyclohexyl)-amine (1.0 mMol) in (5:1) MeOH/H2O (30 mL) was added Raney-Nickel. The reaction mixture was placed under H2 (1 atm) and stirred for 16 h. The slurry was filtered through Celite and the volatiles removed in vacuo to yield N-(4-Fluoro-benzyl)-N-methyl-cyclohexane-1,2-diamine (20 mg).
Name
(4-fluoro-benzyl)-methyl-(2-nitro-cyclohexyl)-amine
Quantity
1 mmol
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:19]=[CH:18][C:5]([CH2:6][N:7]([CH3:17])[CH:8]2[CH2:13][CH2:12][CH2:11][CH2:10][CH:9]2[N+:14]([O-])=O)=[CH:4][CH:3]=1>CO.O.[Ni]>[F:1][C:2]1[CH:19]=[CH:18][C:5]([CH2:6][N:7]([CH3:17])[CH:8]2[CH2:13][CH2:12][CH2:11][CH2:10][CH:9]2[NH2:14])=[CH:4][CH:3]=1 |f:1.2|

Inputs

Step One
Name
(4-fluoro-benzyl)-methyl-(2-nitro-cyclohexyl)-amine
Quantity
1 mmol
Type
reactant
Smiles
FC1=CC=C(CN(C2C(CCCC2)[N+](=O)[O-])C)C=C1
Name
Quantity
30 mL
Type
solvent
Smiles
CO.O
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Ni]

Conditions

Stirring
Type
CUSTOM
Details
stirred for 16 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The slurry was filtered through Celite
CUSTOM
Type
CUSTOM
Details
the volatiles removed in vacuo

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
FC1=CC=C(CN(C2C(CCCC2)N)C)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 20 mg
YIELD: CALCULATEDPERCENTYIELD 8.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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